N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide
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Overview
Description
N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Medicine: Could be explored for its therapeutic properties.
Industry: May be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Thiophene Derivatives: Widely studied for their medicinal and material science applications.
Uniqueness
N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14INO4S |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H14INO4S/c21-14-5-2-1-4-12(14)19(23)13-10-16-17(26-8-7-25-16)11-15(13)22-20(24)18-6-3-9-27-18/h1-6,9-11H,7-8H2,(H,22,24) |
InChI Key |
ZXOIXHQCOLSYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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